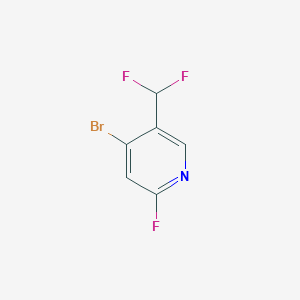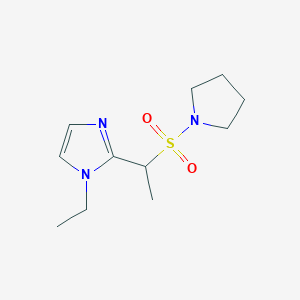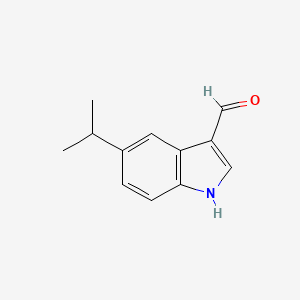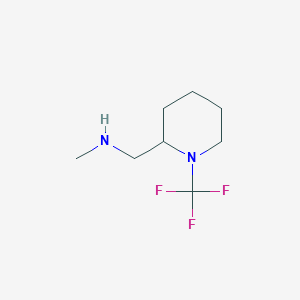
N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the trifluoromethyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine typically involves the reaction of N-methylpiperidine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where N-methylpiperidine reacts with trifluoromethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity levels required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanone.
Reduction: Formation of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(1-methylpiperidin-2-yl)methanamine
- N-methyl-1-(1-(trifluoromethyl)piperidin-4-yl)methanamine
- N-methyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine
Uniqueness
N-methyl-1-(1-(trifluoromethyl)piperidin-2-yl)methanamine is unique due to the position of the trifluoromethyl group on the piperidine ring, which significantly influences its chemical reactivity and biological activity. The specific placement of the trifluoromethyl group can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
N-methyl-1-[1-(trifluoromethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-12-6-7-4-2-3-5-13(7)8(9,10)11/h7,12H,2-6H2,1H3 |
Clé InChI |
AEYJRNOKWOUSAU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCCCN1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


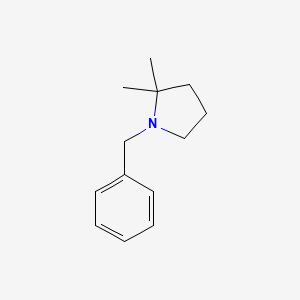
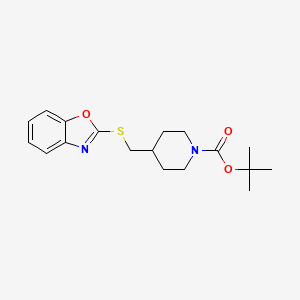
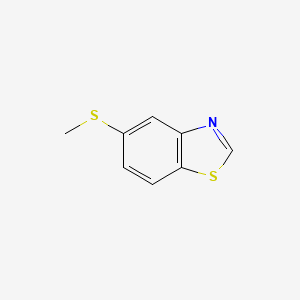
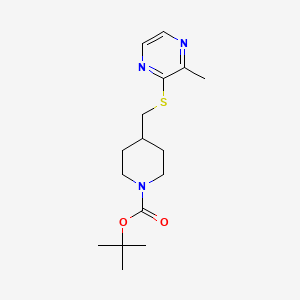
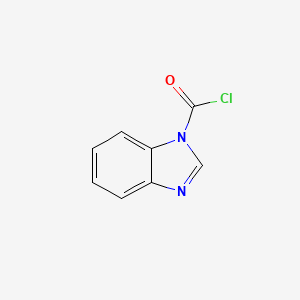

![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
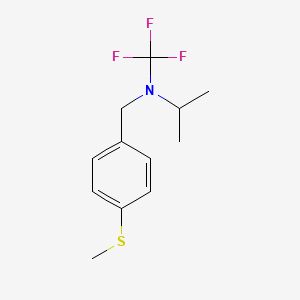

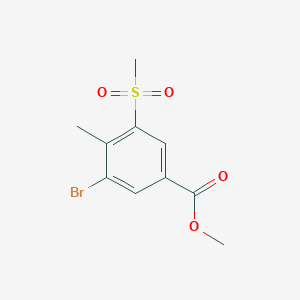
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
